molecular formula C9H11ClN4O2 B2475843 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride CAS No. 1172261-79-8

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride

Cat. No. B2475843
CAS RN: 1172261-79-8
M. Wt: 242.66
InChI Key: UOTLDCOAMKZZPM-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential use in various research applications. The compound is a benzodiazepine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Compound Development

  • Labelled Compound Synthesis : Xu and Trudell (2005) demonstrated the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide, providing insights into the development of radio-labelled compounds for various applications (Xu & Trudell, 2005).

  • Derivative Preparation : Yu et al. (2014) explored the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, indicating the scope for creating structurally diverse derivatives (Yu et al., 2014).

  • Heterocyclic Compound Synthesis : A study by Mahmood and Ahmad (2020) focused on synthesizing a range of heterocyclic compounds derived from 2-amino benzothiazole, highlighting the versatility of this compound in synthesizing diverse molecular structures (Mahmood & Ahmad, 2020).

Biological Activities

  • Anticancer Activity : Karaburun et al. (2018) investigated the anticancer activity of certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, suggesting potential therapeutic applications of compounds structurally related to 2-amino-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide (Karaburun et al., 2018).

  • Microbial Studies : Patel and Agravat (2007) conducted a study on new pyridine derivatives, which included 2-amino substituted benzothiazole, showing significant antibacterial and antifungal activities (Patel & Agravat, 2007).

  • Antimicrobial Activity : Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and screened them for antimicrobial activity, demonstrating the potential use of related compounds in addressing microbial resistance (Mistry, Desai, & Intwala, 2009).

Chemical and Physical Analysis

  • Structural Analysis : Khodot and Rakitin (2022) described the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a compound structurally related to the query compound, and provided detailed structural analysis (Khodot & Rakitin, 2022).

properties

IUPAC Name

2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6;/h1-3H,4,10H2,(H,11,14)(H2,12,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTLDCOAMKZZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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